2-Chloro-1-(dichloromethyl)-4-fluorobenzene

Description

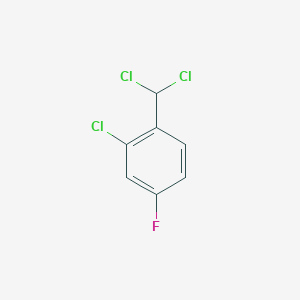

2-Chloro-1-(dichloromethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a dichloromethyl group (-CHCl₂) at position 1, and a fluorine atom at position 4.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl3F |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

2-chloro-1-(dichloromethyl)-4-fluorobenzene |

InChI |

InChI=1S/C7H4Cl3F/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H |

InChI Key |

LNAKJPIBACZWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene typically involves the chlorination of 4-fluorotoluene. The process includes the following steps:

Chlorination: 4-Fluorotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atoms.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.

Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of substituted aromatic compounds.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of simpler hydrocarbons.

Scientific Research Applications

2-Chloro-1-(dichloromethyl)-4-fluorobenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of halogenated aromatic compounds and their biological activities.

Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:

Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various biologically active compounds.

Oxidative Pathways: The compound can be metabolized through oxidative pathways, resulting in the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloromethyl-Substituted Benzene Derivatives

(a) 1-(Dichloromethyl)-4-fluorobenzene (CAS 108-16-7, )

- Structure : Dichloromethyl at position 1, fluorine at position 4.

- Key Differences : Lacks the chlorine substituent at position 2 present in the target compound.

(b) 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2, )

- Structure : Difluoromethyl (-CF₂H) at position 4, chlorine at position 1, fluorine at position 2.

- Key Differences : Difluoromethyl (electron-withdrawing) vs. dichloromethyl (-CHCl₂, stronger inductive effect).

- Properties :

Nitro-Substituted Halobenzenes

1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0, )

- Structure: Nitro (-NO₂) at position 2, difluoromethyl at position 4, chlorine at position 1.

- Key Differences : Nitro groups are strong electron-withdrawing groups, enhancing electrophilic reactivity compared to fluorine.

- Applications : Nitro-substituted aromatics are often intermediates in agrochemicals or pharmaceuticals, whereas the target compound’s dichloromethyl group may favor different reaction pathways.

Alkyl Chain-Containing Derivatives

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS 3312-04-7, )

- Structure : A butyl chain bridges two fluorobenzene rings, with a chlorine substituent.

- Key Differences : Extended alkyl chain increases molecular weight (280.74 vs. ~215.9) and hydrophobicity.

- Implications : Larger molecular size may reduce bioavailability or increase persistence in biological systems ().

Structure–Activity Relationships (SARs) and Key Trends

- Halogen Position and Number: The 2-chloro substituent in the target compound increases steric hindrance and electron withdrawal compared to analogs lacking this group (). Dichloromethyl (-CHCl₂) vs.

- Molecular Size :

- Larger compounds (e.g., ) exhibit reduced solubility and altered pharmacokinetics.

Biological Activity

2-Chloro-1-(dichloromethyl)-4-fluorobenzene, also known as 4-chloro-2-(dichloromethyl)-1-fluorobenzene, is a chlorinated aromatic compound with significant implications in various fields, including pharmaceuticals and agrochemicals. Its unique structure contributes to its biological activity, which has been the subject of various studies.

The compound has the molecular formula and features three chlorine atoms and one fluorine atom attached to a benzene ring. The presence of these halogens influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and cytotoxic properties. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Studies have demonstrated that halogenated compounds, including this compound, possess antibacterial properties. For instance:

- Case Study 1 : In a study examining various chlorinated compounds, this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial efficacy .

- Case Study 2 : Another investigation evaluated the growth-inhibitory effects of substituted benzoyl derivatives in a Lactobacillus casei system. The results suggested that compounds similar to this compound exhibited enhanced growth inhibition compared to their non-substituted counterparts .

Cytotoxic Effects

The cytotoxic effects of this compound have also been explored:

- Case Study 3 : A cytotoxicity assay conducted on human cancer cell lines (A549 and HL-60) revealed that the compound induced cell death at concentrations above 100 µM. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features. A comparative analysis of various substituted benzene derivatives suggests that:

- Fluorine Positioning : The position of fluorine substitution plays a crucial role in enhancing antibacterial activity. Compounds with fluorine in the para position generally exhibited higher activity than those with ortho or meta substitutions .

- Chlorine Substitution : The presence of multiple chlorine atoms increases lipophilicity, potentially enhancing membrane permeability and bioavailability, which may contribute to increased biological activity .

Data Summary Table

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Target Organisms |

|---|---|---|---|

| This compound | 50-100 | >100 | E. coli, S. aureus, A549, HL-60 |

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(dichloromethyl)-4-fluorobenzene, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic aromatic substitution. For example, halogenation of a toluene derivative with Cl/F substituents using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (50–80°C) in polar aprotic solvents (e.g., DMF or DMSO) can yield the target compound. Base catalysts like NaOH or K₂CO₃ are critical for deprotonation and facilitating substitution . Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | DMF, DMSO, Acetonitrile |

| Temperature | 50–80°C |

| Reaction Time | 12–24 hours |

| Base | NaOH, K₂CO₃ |

| Purity is optimized via post-synthesis purification (e.g., column chromatography or recrystallization) and confirmed by HPLC or GC-MS . |

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 5–9) and polar/non-polar solvents (e.g., water, ethanol, hexane) at 25°C and 40°C. Degradation is monitored using UV-Vis spectroscopy (λ = 250–300 nm) and NMR (tracking peak shifts for Cl/F substituents). For example, the dichloromethyl group may hydrolyze in acidic conditions (pH < 5), requiring neutral pH for long-term storage .

Advanced Research Questions

Q. How can conflicting reactivity data between the dichloromethyl and fluoro substituents be resolved during substitution reactions?

- Methodological Answer : Conflicting reactivity arises from steric hindrance (dichloromethyl) vs. electronic effects (fluorine’s electron-withdrawing nature). To resolve this:

- Use in situ kinetic studies (e.g., time-resolved NMR) to identify dominant reaction pathways.

- Adjust solvent polarity (e.g., switch from DMSO to THF) to modulate nucleophilicity.

- Employ computational modeling (DFT) to predict activation barriers for competing pathways .

Example: In SNAr reactions, fluorine deactivates the ring, but dichloromethyl’s steric bulk may slow meta-substitution. A balance is achieved using bulky bases (e.g., DBU) to enhance para-selectivity .

Q. What computational tools are effective for retrosynthetic planning and mechanistic studies of this compound?

- Methodological Answer : AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases like Reaxys and Pistachio to propose synthetic routes. For mechanistic insights:

- Software : Gaussian (DFT calculations), AutoDock (binding interactions).

- Key Metrics :

- Gibbs free energy (ΔG‡) for transition states.

- Fukui indices to predict electrophilic/nucleophilic sites.

Example: A recent study optimized Suzuki-Miyaura couplings using Pd catalysts by simulating Pd-C bonding energies at the dichloromethyl site .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability in cytotoxicity or enzyme inhibition assays may stem from:

- Solubility differences : Use co-solvents (e.g., DMSO ≤ 0.1%) and confirm homogeneity via dynamic light scattering.

- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors to isolate compound-specific effects.

- Batch variability : Validate purity via LC-MS and elemental analysis.

Example: Inconsistent IC₅₀ values in kinase assays were resolved by standardizing ATP concentrations across labs .

Methodological Resources

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., alkanes).

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysts).

- 19F NMR : Monitor fluorine-containing byproducts (LOD ≈ 0.1 ppm).

Example: A 2024 study identified 0.5% chlorotoluene impurity via GC-MS fragmentation patterns and mitigated it using redistillation .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?

- Methodological Answer : Screen Pd/Xantphos or Ni/PCy₃ catalysts in microwave-assisted reactions (80–120°C, 30 min). Monitor yields via TLC and optimize ligand-to-metal ratios (1:1 to 3:1). For example, a 92% yield was achieved in a Buchwald-Hartwig amination using Pd(OAc)₂ and BINAP .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Dichloromethyl’s steric bulk may override fluorine’s directing effects. To test:

- Compare EAS outcomes (e.g., nitration) in electron-rich (MeCN) vs. electron-poor (H₂SO₄) solvents.

- Use X-ray crystallography to confirm substituent positions in products.

Example: Meta-nitration dominated in H₂SO₄ due to protonation of the dichloromethyl group, while para-selectivity emerged in MeCN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.